
2,2'-Bistrifluoromethyl-4,4'-difluoroazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two trifluoromethyl groups and two difluoro groups attached to an azobenzene core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene typically involves the reaction of 2,2’-bistrifluoromethyl-4,4’-dinitrobiphenyl with reducing agents under controlled conditions. One common method includes the use of zinc dust for reductive coupling, followed by acidification and filtration to obtain the desired product . The reaction is carried out under nitrogen protection to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoro groups are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Common Reagents and Conditions
Reduction: Zinc dust, hydrazine, or other reducing agents under acidic conditions.
Substitution: Strong nucleophiles such as alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of 2,2’-bistrifluoromethyl-4,4’-diaminobiphenyl.
Substitution: Formation of various substituted azobenzenes.
Oxidation: Formation of oxidized derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization process is mediated by the azobenzene core, which acts as a molecular switch. The trifluoromethyl and difluoro groups enhance the stability and responsiveness of the compound to light.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bistrifluoromethyl-4,4’-diaminodiphenyl ether: Known for its use as an optical solvent and in organic synthesis.
Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: Utilized in the development of advanced materials with unique properties.
Uniqueness
2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene stands out due to its unique combination of trifluoromethyl and difluoro groups, which enhance its stability and reactivity. Its ability to undergo reversible photoisomerization makes it a valuable compound for applications in materials science and photochemistry.
Eigenschaften
CAS-Nummer |
849737-03-7 |
|---|---|
Molekularformel |
C14H6F8N2 |
Molekulargewicht |
354.20 g/mol |
IUPAC-Name |
bis[4-fluoro-2-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C14H6F8N2/c15-7-1-3-11(9(5-7)13(17,18)19)23-24-12-4-2-8(16)6-10(12)14(20,21)22/h1-6H |
InChI-Schlüssel |
WJSPNKIKOGHAQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)N=NC2=C(C=C(C=C2)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


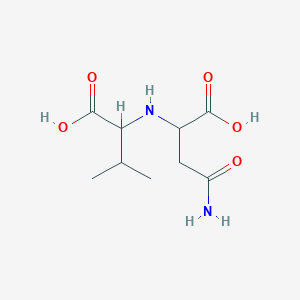
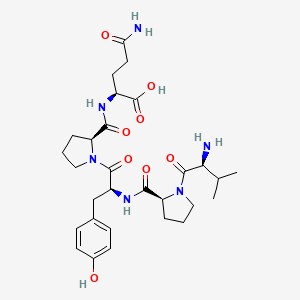
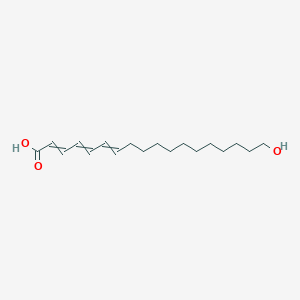
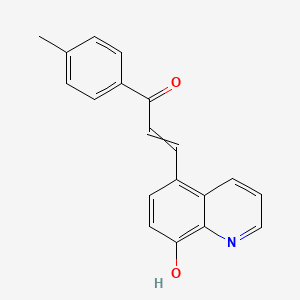
![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)
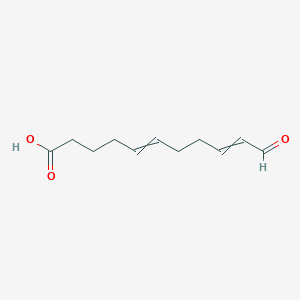
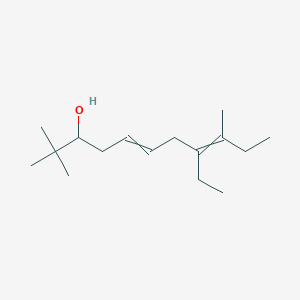
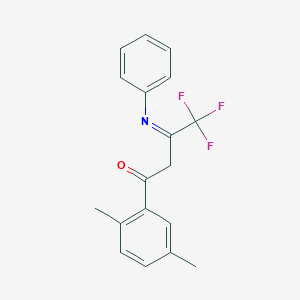
![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)

![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)
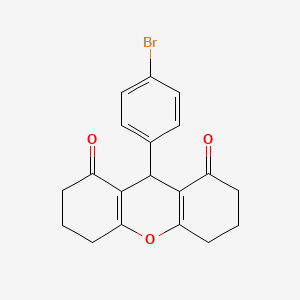
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)
